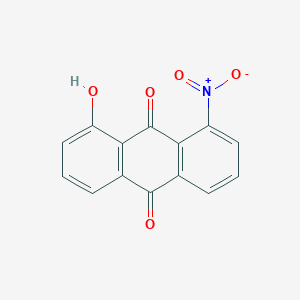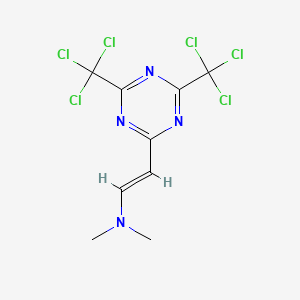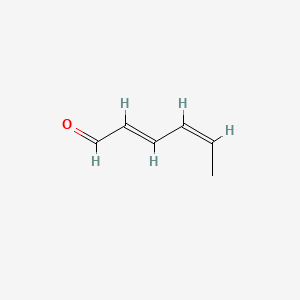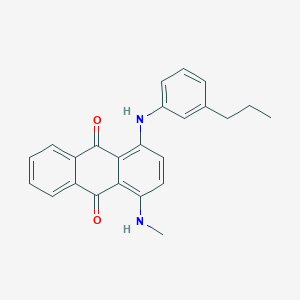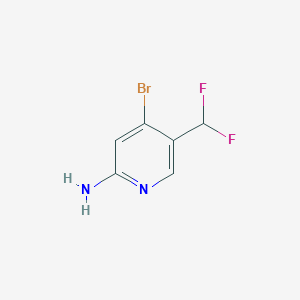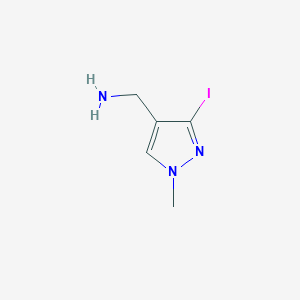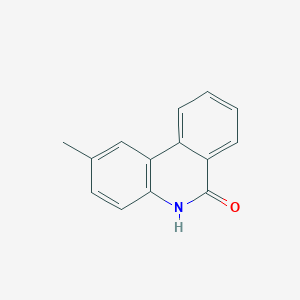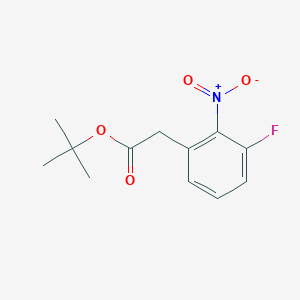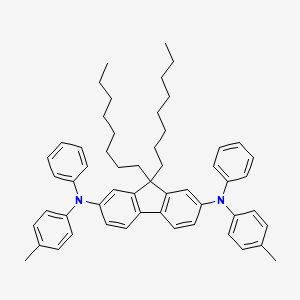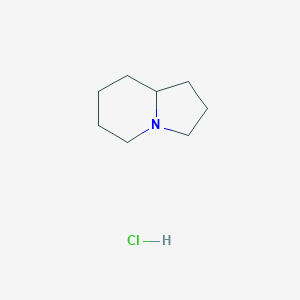
6-Bromo-5-methyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-methyl-2,2’-bipyridine is a bipyridine derivative, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the bipyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-2,2’-bipyridine typically involves the bromination of 5-methyl-2,2’-bipyridine. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where a brominated precursor is reacted with a suitable organometallic reagent.
Industrial Production Methods: Industrial production of 6-Bromo-5-methyl-2,2’-bipyridine may involve large-scale bromination processes, optimized for high yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-5-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can form complex structures through coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Bipyridines: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Bipyridines: Compounds with altered oxidation states, useful in coordination chemistry.
Applications De Recherche Scientifique
6-Bromo-5-methyl-2,2’-bipyridine finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Investigated for its role in drug design and development, particularly in metal-based therapeutics.
Industry: Utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with various metal centers. These complexes can exhibit unique electronic and photophysical properties, making them valuable in catalysis and material science.
Comparaison Avec Des Composés Similaires
6-Bromo-2,2’-bipyridine: Lacks the methyl group at the 5th position, resulting in different steric and electronic properties.
5-Methyl-2,2’-bipyridine: Lacks the bromine atom, affecting its reactivity and coordination behavior.
2,2’-Bipyridine: The parent compound without any substituents, widely used in coordination chemistry.
Uniqueness: 6-Bromo-5-methyl-2,2’-bipyridine is unique due to the combined presence of both bromine and methyl substituents, which influence its reactivity and coordination properties. This dual substitution pattern allows for fine-tuning of its chemical behavior, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C11H9BrN2 |
|---|---|
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
2-bromo-3-methyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c1-8-5-6-10(14-11(8)12)9-4-2-3-7-13-9/h2-7H,1H3 |
Clé InChI |
XVTAYSHNOVGQNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)C2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


